molecular formula C19H17FN2O2 B2536417 2-(4-fluorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide CAS No. 898463-35-9

2-(4-fluorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide

Cat. No. B2536417
CAS RN: 898463-35-9
M. Wt: 324.355
InChI Key: TVQCYIVYSHLZAB-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide is a useful research compound. Its molecular formula is C19H17FN2O2 and its molecular weight is 324.355. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

GABAA/Benzodiazepine Receptor Interaction

Compounds similar to "2-(4-fluorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide" have been explored for their interaction with GABAA/benzodiazepine receptors. These receptors are crucial in the modulation of neurotransmission in the central nervous system. The study of such interactions can provide valuable insights into the development of therapeutic agents for neurological disorders (Tenbrink et al., 1994).

Fluorescence Chemosensors

The structural motif present in "2-(4-fluorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide" could be utilized in the design of fluorescence chemosensors. Such sensors can detect metal ions in biological and environmental samples, offering a practical approach for monitoring essential or toxic metals (Park et al., 2015).

Anion Coordination Studies

Compounds with a similar structural framework have been investigated for their ability to coordinate with anions. This research is significant in the field of supramolecular chemistry, where anion coordination plays a vital role in the development of new materials and sensors (Kalita & Baruah, 2010).

Solvatochromic Shift Studies

Research on compounds with similar structural components has focused on their solvatochromic properties. These studies are essential in understanding solvent effects on the electronic properties of molecules, which is crucial in dye and sensor development (Deepa et al., 2013).

Anticancer Activity

Structurally related compounds have been evaluated for their anticancer activity. Understanding the interaction of such compounds with biological targets can contribute to the development of novel anticancer drugs (Wang et al., 2009).

Antitubercular Agents

Compounds with similar frameworks have shown activity against Mycobacterium tuberculosis, including drug-resistant strains. This research is crucial for developing new therapeutic agents to combat tuberculosis, particularly in the face of increasing drug resistance (Pissinate et al., 2016).

properties

IUPAC Name

2-(4-fluorophenyl)-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2/c20-15-5-3-12(4-6-15)8-17(23)21-16-9-13-2-1-7-22-18(24)11-14(10-16)19(13)22/h3-6,9-10H,1-2,7-8,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQCYIVYSHLZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)CC4=CC=C(C=C4)F)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide

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